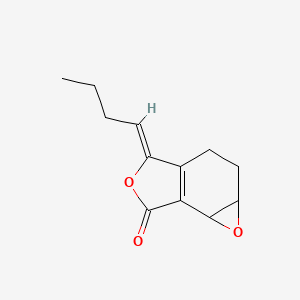

Z-6,7-Epoxyligustilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-6,7-Epoxyligustilide: This compound is known for its various pharmacological activities, including neuroprotective, anti-inflammatory, and vasorelaxing effects . It is a significant component in traditional Chinese medicine, where it is used to treat various ailments, particularly those related to women’s health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-6,7-Epoxyligustilide can be achieved through specific electrochemical reactions. One method involves the oxidation of Z-ligustilide, a major phthalide in Angelica sinensis, to produce this compound. This reaction can be carried out in vitro using electrochemistry coupled with mass spectrometry . The reaction conditions typically involve the use of liver microsomes and specific oxidation reagents.

Industrial Production Methods: Industrial production of this compound is less common due to its instability and low yield in natural conditions. advancements in electrochemical reactions have made it possible to produce this compound efficiently in the laboratory. For instance, 6 mg of this compound can be prepared from 120 mg of Z-ligustilide using electrochemical methods .

Chemical Reactions Analysis

Types of Reactions: Z-6,7-Epoxyligustilide undergoes several types of chemical reactions, including oxidation, hydrolysis, and isomerization . These reactions are crucial for its transformation and degradation.

Common Reagents and Conditions:

Oxidation: Common reagents include liver microsomes and specific oxidizing agents.

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of various degradation products.

Isomerization: This reaction involves the rearrangement of the molecular structure, often facilitated by heat or light exposure.

Major Products Formed: The major products formed from these reactions include senkyunolide I, senkyunolide H, and other degradation products such as (E)-6,7-trans-dihydroxyligustilide .

Scientific Research Applications

Chemistry:

- Used as a model compound to study the degradation pathways of phthalides.

- Investigated for its reactivity and stability under different conditions .

Biology:

- Studied for its neuroprotective effects, particularly in models of neurodegenerative diseases .

- Examined for its anti-inflammatory properties and its ability to modulate immune responses .

Medicine:

- Used in traditional Chinese medicine for treating gynecological conditions and promoting blood circulation .

- Investigated for its potential as a chemopreventive agent due to its ability to induce detoxification enzymes .

Industry:

Mechanism of Action

The mechanism of action of Z-6,7-Epoxyligustilide involves several molecular targets and pathways:

Neuroprotective Effects: It exerts its neuroprotective effects by modulating oxidative stress and inflammation pathways.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Vasorelaxing Effects: It promotes vasodilation by modulating the nitric oxide pathway and reducing vascular resistance.

Comparison with Similar Compounds

Z-6,7-Epoxyligustilide is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Some similar compounds include:

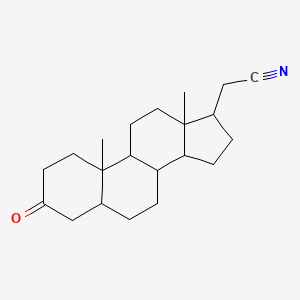

Z-ligustilide: The parent compound from which this compound is derived.

Senkyunolide I and H: Degradation products of Z-ligustilide that also exhibit neuroprotective and anti-inflammatory effects.

3-butylidene-7-hydroxyphthalide: Another phthalide compound with similar biological activities.

This compound stands out due to its unique epoxide moiety, which contributes to its distinct reactivity and biological effects .

Properties

CAS No. |

106533-40-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4- |

InChI Key |

ZCTBULGQERTBEG-YWEYNIOJSA-N |

Isomeric SMILES |

CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)

![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)

![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)